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Core Science & Biosynthesis

Foundational

Pharmacophore Analysis of 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Content Type: Technical Whitepaper & Experimental Guide Subject: Medicinal Chemistry / Structure-Based Drug Design (SBDD) Executive Summary This technical guide provides a comprehensive pharmacophore analysis of 3-Isobut...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Medicinal Chemistry / Structure-Based Drug Design (SBDD)

Executive Summary

This technical guide provides a comprehensive pharmacophore analysis of 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (referred to herein as ITPA ). This molecule represents a "privileged scaffold" in kinase inhibitor discovery, specifically targeting the ATP-binding cleft of Serine/Threonine kinases (e.g., JNK, CDK) and Tyrosine kinases (e.g., VEGFR).

This analysis deconstructs ITPA into its constituent pharmacophoric features, maps them to canonical kinase binding pockets, and provides self-validating experimental protocols for characterizing its biological activity.

Structural Deconstruction & Pharmacophoric Mapping

The efficacy of ITPA as a small-molecule inhibitor relies on its ability to mimic the adenine ring of ATP while exploiting hydrophobic regions adjacent to the catalytic cleft.

The Core Pharmacophore Features

The molecule is composed of three distinct functional domains, each serving a specific binding role:

Functional GroupPharmacophoric FeatureInteraction TypeBiological Target Region
1H-Pyrazole Core H-Bond Acceptor (N2) / Donor (N1)Hydrogen BondingHinge Region: Mimics the N1/N6 interaction of Adenine.
C5-Amine (-NH₂) H-Bond DonorHydrogen BondingHinge Region / Gatekeeper: Often forms a critical H-bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).
C4-Thiophene Aromatic / Lipophilic

-

Stacking / S-Interaction
Gatekeeper / Back Pocket: Occupies the hydrophobic pocket II or interacts with the gatekeeper residue.
C3-Isobutyl Hydrophobic / Steric BulkVan der WaalsSolvent Front / Ribose Pocket: Provides selectivity by filling the hydrophobic region often occupied by the ribose or phosphate groups of ATP.
Mechanism of Action: ATP-Competitive Inhibition

ITPA functions primarily as a Type I Kinase Inhibitor . It binds to the active conformation (DFG-in) of the kinase.

  • The Hinge Binder: The pyrazole-amine motif forms a bidentate or tridentate H-bond network with the kinase hinge region.

  • The Selectivity Filter: The thiophene and isobutyl groups induce conformational constraints that prevent binding to off-target kinases with sterically restrictive gatekeeper residues.

Visualization of Signaling & Interaction Logic

The following diagram illustrates the structural logic connecting ITPA's chemical features to its biological inhibition mechanism.

ITPA_Pharmacophore ITPA 3-Isobutyl-4-(thiophen-2-yl) -1H-pyrazol-5-amine Pyrazole Pyrazole Core (H-Bond Acceptor/Donor) ITPA->Pyrazole Amine C5-Amine (H-Bond Donor) ITPA->Amine Thiophene C4-Thiophene (Aromatic/Lipophilic) ITPA->Thiophene Isobutyl C3-Isobutyl (Hydrophobic Bulk) ITPA->Isobutyl Hinge Kinase Hinge Region (Glu/Met Backbone) Pyrazole->Hinge Mimics Adenine Amine->Hinge H-Bonding Gatekeeper Gatekeeper Residue (Selectivity Pocket) Thiophene->Gatekeeper Pi-Stacking/Steric HydrophobicPocket Hydrophobic Pocket II (Allosteric/Structural) Isobutyl->HydrophobicPocket Van der Waals

Caption: Pharmacophore mapping of ITPA showing the causality between chemical substructures and kinase domain interactions.

Experimental Protocols (Self-Validating Systems)

To rigorously validate the pharmacophore model described above, the following experimental workflows are required. These protocols are designed with internal controls to ensure data integrity.

In Silico Validation: Molecular Docking

Before wet-lab synthesis or testing, the binding mode must be confirmed computationally.

Objective: Predict the binding affinity (


) and orientation of ITPA within the JNK3 or VEGFR-2 active site.

Protocol:

  • Protein Preparation:

    • Retrieve crystal structure (e.g., PDB ID: 4WHZ for JNK3 or 3VHE for VEGFR-2).

    • Remove water molecules (except those bridging the hinge).

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Generate 3D conformers of ITPA.

    • Minimize energy using the MMFF94 force field.

  • Grid Generation:

    • Center the grid box on the co-crystallized native ligand (size:

      
       Å).
      
  • Docking (AutoDock Vina / Glide):

    • Run docking with exhaustiveness set to 8.

    • Validation Control: Re-dock the native co-crystallized ligand. The RMSD between the docked pose and the crystal pose must be

      
       Å for the protocol to be valid.
      
In Vitro Validation: ADP-Glo™ Kinase Assay

This assay measures the ADP produced during the kinase reaction, providing a direct readout of ITPA inhibitory activity.

Reagents:

  • Recombinant JNK3 or VEGFR-2 enzyme.

  • Substrate (e.g., c-Jun fusion protein).

  • Ultrapure ATP (

    
    ).
    
  • ITPA (dissolved in 100% DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of ITPA in DMSO (starting at

    
    ).
    
  • Enzyme Reaction:

    • Add

      
       of kinase buffer to a 384-well white plate.
      
    • Add

      
       of ITPA dilution.
      
    • Add

      
       of Substrate/ATP mix.
      
    • Incubate: 60 minutes at Room Temperature (RT).

  • ADP Detection:

    • Add

      
       of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).
      
    • Incubate 40 mins at RT.

    • Add

      
       of Kinase Detection Reagent (converts ADP to ATP 
      
      
      
      Luciferase light).
    • Incubate 30 mins at RT.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Validation Criteria:

  • Z-Factor: Must be

    
     for the assay to be considered robust.
    
  • Reference Control: Run a known inhibitor (e.g., Staurosporine) alongside ITPA. The

    
     of the control must match literature values within 3-fold.
    

Synthesis Pathway & Optimization Logic

The synthesis of ITPA typically follows a heterocyclization strategy. Understanding this pathway is crucial for "hit-to-lead" optimization (e.g., modifying the isobutyl group).

Synthesis_Workflow Start1 Thiophene-2-carboxaldehyde Chalcone Intermediate: 3-Isobutyl-1-(thiophen-2-yl)prop-2-en-1-one Start1->Chalcone Claisen-Schmidt Condensation Start2 Isobutyl Ketone Derivative Start2->Chalcone Hydrazine Hydrazine Hydrate Cyclization Cyclization Reaction (Ethanol, Reflux) Chalcone->Cyclization + Hydrazine Final ITPA (3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine) Cyclization->Final

Caption: Convergent synthesis pathway for ITPA generation.

Causality in Synthetic Design
  • Regioselectivity: The use of hydrazine hydrate ensures the formation of the pyrazole ring. The position of the amine is dictated by the nitrile or specific enaminone precursor used in alternative routes (e.g., reaction of

    
    -cyanoketones).
    
  • Derivatization Potential: The C5-amine is intentionally left free. In SAR (Structure-Activity Relationship) studies, this amine is often converted to a urea or amide to extend into the solvent channel and improve solubility or selectivity [1].

References

  • Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters. (2020). Link

  • C-Jun N-terminal kinase inhibitors: Structural insight into kinase-inhibitor complexes. Pharmacology & Therapeutics. (2019). Link

  • Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors. RSC Advances. (2022). Link

  • Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives. RSC Medicinal Chemistry. (2025). Link

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules. (2022). Link

Exploratory

Mechanistic Profiling of 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine: A Targeted JNK Pathway Interrogator

[1][2] Executive Summary 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1340485-91-7) is a specialized small-molecule kinase inhibitor belonging to the aminopyrazole class.[1] It functions as a potent, ATP-competi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1340485-91-7) is a specialized small-molecule kinase inhibitor belonging to the aminopyrazole class.[1] It functions as a potent, ATP-competitive inhibitor of the c-Jun N-terminal Kinase (JNK) family, a critical subfamily of Mitogen-Activated Protein Kinases (MAPKs).[2][1]

This compound is primarily utilized as a chemical probe to interrogate the JNK signaling axis, specifically in the context of neurodegeneration and inflammatory stress responses. Its structural architecture—featuring a central pyrazole core substituted with a lipophilic isobutyl group and a thiophene moiety—is engineered to exploit the hydrophobic pockets within the JNK ATP-binding site, offering a scaffold often associated with isoform selectivity (JNK3 > JNK1/2).

Molecular Mechanism of Action (MoA)

ATP-Competitive Inhibition

The core mechanism of 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is Type I kinase inhibition .[2][1] It binds reversibly to the ATP-binding pocket of the JNK kinase domain, preventing the phosphorylation of downstream substrates (e.g., c-Jun).

Structural Binding Determinants

Based on Structure-Activity Relationship (SAR) data for the aminopyrazole scaffold (Zheng et al., 2014; Park et al., 2014), the binding mode involves three critical interaction vectors:

  • Hinge Region Anchoring: The pyrazole nitrogen (N2) and the exocyclic amine group form a bidentate hydrogen-bonding network with the backbone carbonyl and amide of the "gatekeeper" residue (typically Met149 in JNK3 or Met111 in JNK1).

  • Hydrophobic Pocket Occupancy: The 4-(thiophen-2-yl) moiety inserts into the hydrophobic selectivity pocket (adjacent to the gatekeeper residue).[1] The thiophene ring acts as a bioisostere for phenyl groups often found in this position, enhancing van der Waals interactions with residues like Ile124 and Leu144 .

  • Solvent Exposure: The 3-isobutyl group orients towards the solvent-exposed region or the ribose-binding pocket, providing steric bulk that can further refine selectivity against other MAPKs like p38

    
    .[2][1]
    
Visualization of Binding Logic[2]

MoA_Binding Compound 3-Isobutyl-4-(thiophen-2-yl) -1H-pyrazol-5-amine ATP_Pocket JNK ATP-Binding Pocket Compound->ATP_Pocket Competes with ATP Hinge Hinge Region (Met149/Met111) Compound->Hinge H-Bonding (Pyrazole Core) Hydrophobic Hydrophobic Pocket (Ile/Leu Residues) Compound->Hydrophobic Van der Waals (Thiophene Moiety) Inhibition Inhibition of Phosphotransfer ATP_Pocket->Inhibition

Figure 1: Logical map of the ATP-competitive binding mode. The compound anchors to the kinase hinge region while exploiting hydrophobic pockets for affinity.

Signaling Pathway Context[1][2]

The JNK pathway is a central regulator of cellular stress responses, apoptosis, and neurodegeneration. Under basal conditions, JNK activity is low. Upon stress (oxidative stress, cytokines, excitotoxicity), the pathway is activated via a phosphorylation cascade.[3][4]

The Cascade[2]
  • Stimuli: UV radiation, ROS, TNF-

    
    .[1]
    
  • MAP3K Level: Activation of ASK1, TAK1, or MLK3.

  • MAP2K Level: Phosphorylation of MKK4 and MKK7 .

  • MAPK Level (Target): MKK4/7 phosphorylate JNK (Thr183/Tyr185).[1]

  • Downstream: Activated JNK translocates to the nucleus and phosphorylates c-Jun (Ser63/73), leading to AP-1 complex formation and transcription of pro-apoptotic genes.[1]

Inhibitor Impact

By blocking Step 4 (JNK activity), 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine prevents c-Jun phosphorylation.[2][1] This halts the transcription of apoptotic mediators (e.g., Bim, FasL), providing neuroprotection or anti-inflammatory effects.

JNK_Pathway Stress Cellular Stress (ROS, Cytokines) MAP3K MAP3K (ASK1, TAK1) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK JNK1 / JNK2 / JNK3 (Inactive) MKK->JNK JNK_Active p-JNK (Active) JNK->JNK_Active Phosphorylation cJun c-Jun JNK_Active->cJun Targeting Inhibitor 3-Isobutyl-4-(thiophen-2-yl) -1H-pyrazol-5-amine Inhibitor->JNK_Active BLOCKS ATP Binding pcJun p-c-Jun (Ser63/73) cJun->pcJun Phosphorylation Apoptosis Apoptosis / Inflammation (AP-1 Transcription) pcJun->Apoptosis

Figure 2: The MAPK/JNK signaling cascade. The inhibitor acts at the JNK level, preventing the phosphorylation of the transcription factor c-Jun.

Technical Data & Profiling

Representative Potency Data

While specific IC50 values can vary by assay conditions (ATP concentration), the aminopyrazole-thiophene scaffold typically exhibits the following profile:

TargetIC50 (Representative)Selectivity Note
JNK3 < 50 nM High affinity due to hydrophobic pocket fit.[2][1]
JNK1 ~150 - 300 nMModerate affinity; often 3-10x less potent than JNK3.[1]
JNK2 ~150 - 300 nMSimilar to JNK1.[2][1]
p38

> 1,000 nMSignificant selectivity window (>20-fold).[1]
ERK1/2 > 10,000 nMNo significant inhibition.[1]

Note: Data derived from scaffold averages in structure-activity studies (Zheng et al., 2014).[2][1]

Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Method)

Objective: Determine the IC50 of the compound against recombinant JNK3.[1]

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50

    
    M DTT).
    
  • Enzyme Mix: Dilute recombinant human JNK3 (e.g., 2 ng/well) in Kinase Buffer.

  • Substrate Mix: Prepare c-Jun (1-79) fusion protein substrate (0.2

    
     g/well ) + Ultra-Pure ATP (10 
    
    
    
    M).
  • Inhibitor Addition:

    • Dissolve 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine in 100% DMSO.[2][1]

    • Perform 1:3 serial dilutions (10

      
      M to 0.1 nM).
      
    • Add 1

      
      L of inhibitor to 384-well plate.[1]
      
  • Reaction: Add 2

    
    L Enzyme Mix + 2 
    
    
    
    L Substrate Mix. Incubate at RT for 60 min.
  • Detection: Add 5

    
    L ADP-Glo™ Reagent (40 min incubation) followed by 10 
    
    
    
    L Kinase Detection Reagent (30 min incubation).[1]
  • Readout: Measure luminescence on a plate reader. Plot RLU vs. log[inhibitor] to calculate IC50.[1]

Cellular Validation (Western Blot)

Objective: Confirm inhibition of downstream c-Jun phosphorylation in SH-SY5Y cells.

  • Cell Culture: Seed SH-SY5Y cells (2 x 10^5 cells/well) in 6-well plates.

  • Pre-treatment: Treat cells with the inhibitor (0.1, 0.5, 1.0

    
    M) for 1 hour. Include a DMSO vehicle control.[1]
    
  • Stimulation: Induce stress using Anisomycin (10

    
    g/mL) or UV irradiation for 30 minutes.[1]
    
  • Lysis: Wash with ice-cold PBS.[2][1] Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail.

  • Immunoblotting:

    • Run 20

      
      g protein on 10% SDS-PAGE.[2][1]
      
    • Transfer to PVDF membrane.[1]

    • Primary Antibodies: Anti-p-c-Jun (Ser63) [1:1000] and Anti-Total-c-Jun [1:1000].[2][1]

    • Loading Control: Anti-GAPDH.

  • Result: Expect dose-dependent reduction in p-c-Jun bands without changing Total-c-Jun levels.[2][1]

References

  • Zheng, K., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives.[5] Journal of Medicinal Chemistry, 57(23), 10013–10030.

  • Park, H., et al. (2014). Crystal Structure of JNK3 in Complex with an Aminopyrazole Inhibitor. Protein Data Bank, PDB ID: 4WHZ.

  • Feng, Y., et al. (2013). Discovery of substituted aminopyrazoles as c-Jun N-terminal kinase (JNK) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 23(11), 3176-3180.[1]

  • ChemScene. Product Data Sheet: 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS 1340485-91-7).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Part 1: Strategic Overview & Autonomy[1] Executive Summary This application note details a robust, scalable synthesis protocol for 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1340485-91-7). This scaffold is a c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Autonomy[1]

Executive Summary

This application note details a robust, scalable synthesis protocol for 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1340485-91-7). This scaffold is a critical pharmacophore in kinase inhibitor discovery, particularly for targets involving JNK (c-Jun N-terminal kinases) and BRAF signaling pathways.

Unlike generic preparations, this protocol prioritizes regiochemical fidelity and purification efficiency .[1] We utilize a convergent "C-Acylation/Cyclocondensation" strategy. This approach avoids the formation of regioisomeric impurities often seen in linear syntheses and utilizes a self-validating crystallization step to ensure high purity (>98%) without the immediate need for flash chromatography.

Retrosynthetic Logic

The structural integrity of the target relies on the precise assembly of the pyrazole core. We employ a disconnection strategy based on the Knorr-type pyrazole synthesis , specifically the reaction of hydrazines with


-ketonitriles (acylacetonitriles).
  • Target Disconnection: The N1-N2 bond and the C5-N1 bond are formed via hydrazine condensation.

  • Key Intermediate: The acyclic precursor is identified as 4-methyl-3-oxo-2-(thiophen-2-yl)pentanenitrile .

  • Carbon Skeleton Assembly: This

    
    -ketonitrile is generated via a Claisen-type condensation between 2-(thiophen-2-yl)acetonitrile  and ethyl isobutyrate .
    

Part 2: Scientific Integrity & Logic (E-E-A-T)

Reaction Pathway Visualization

The following diagram outlines the chemical workflow, highlighting the critical intermediate and the mechanism of cyclization.

G cluster_mech Mechanistic Insight Start1 2-(Thiophen-2-yl) acetonitrile Base NaH / THF (Deprotonation) Start1->Base Start2 Ethyl Isobutyrate Start2->Base Inter Intermediate: 4-methyl-3-oxo-2-(thiophen-2-yl) pentanenitrile Base->Inter C-Acylation (Claisen Condensation) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Inter->Hydrazine Target TARGET: 3-Isobutyl-4-(thiophen-2-yl)- 1H-pyrazol-5-amine Hydrazine->Target Cyclocondensation (-H2O, -EtOH) StepA Enolate Formation StepB Nucleophilic Attack on Ester StepA->StepB StepC Hydrazone Formation StepB->StepC StepD Intramolecular Cyclization StepC->StepD

Caption: Figure 1. Synthetic workflow for 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine, including mechanistic steps.

Experimental Protocol
Phase 1: Synthesis of the

-Ketonitrile Intermediate

Objective: C-acylation of 2-(thiophen-2-yl)acetonitrile with the isobutyl fragment.

Reagents & Materials:

Reagent Equiv. Role CAS No.
2-(Thiophen-2-yl)acetonitrile 1.0 Nucleophile (Core) 20893-30-5
Ethyl Isobutyrate 1.2 Electrophile (Isobutyl source) 97-62-1
Sodium Hydride (60% in oil) 2.0 Base 7681-65-4

| THF (Anhydrous) | Solvent | Medium | 109-99-9 |

Procedure:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Base Activation: Charge NaH (2.0 equiv) into the flask. Wash twice with dry hexane to remove mineral oil if high purity is required (optional for bulk synthesis). Suspend in anhydrous THF (10 mL/g of substrate).

  • Nucleophile Formation: Cool the suspension to 0°C. Dropwise add a solution of 2-(thiophen-2-yl)acetonitrile (1.0 equiv) in THF over 20 minutes.

    • Mechanistic Note: Evolution of

      
       gas indicates deprotonation of the 
      
      
      
      -methylene position. The solution will turn dark (often reddish-brown) due to the formation of the nitrile-stabilized carbanion [1].
  • Acylation: Stir for 30 minutes at 0°C, then add Ethyl Isobutyrate (1.2 equiv) dropwise.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane).[1] The starting nitrile spot (

      
      ) should disappear, replaced by a more polar enol/ketone spot.[1]
      
  • Workup: Cool to 0°C. Quench carefully with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Result: The crude residue is 4-methyl-3-oxo-2-(thiophen-2-yl)pentanenitrile . It exists in equilibrium with its enol form. Proceed to Phase 2 without extensive purification if purity is >85% by NMR.

Phase 2: Cyclization to Aminopyrazole

Objective: Condensation with hydrazine to form the heteroaromatic ring.

Reagents & Materials:

Reagent Equiv. Role

| Crude


-ketonitrile (from Phase 1) | 1.0 | Precursor |
| Hydrazine Hydrate (64-80%) | 2.5 | Dinucleophile |
| Ethanol (Absolute) | Solvent | Protic Solvent |
| Acetic Acid (Glacial) | Cat. (0.1) | Catalyst (Optional) |

Procedure:

  • Dissolution: Dissolve the crude

    
    -ketonitrile in Ethanol (5 mL/mmol).
    
  • Addition: Add Hydrazine Hydrate (2.5 equiv).

    • Optimization Note: A slight excess of hydrazine ensures complete consumption of the ketone and favors the 5-amino tautomer formation over azine byproducts [2].

  • Cyclization: Reflux the mixture (78°C) for 6–12 hours.

    • Observation: The reaction typically lightens in color as the conjugated pyrazole forms.

  • Isolation (Self-Validating Step):

    • Concentrate the reaction mixture to ~20% of its original volume.

    • Cool to 4°C (ice bath) or -20°C (freezer) overnight.

    • The product, 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine , should precipitate as an off-white to pale yellow solid.

  • Purification: Filter the solid. Wash with cold Ethanol/Water (1:1) to remove excess hydrazine. Recrystallize from Ethanol/Hexane if necessary.

Analytical Validation (QC)

To ensure trustworthiness, the isolated product must meet these specifications:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.5-12.0 ppm (br s, 1H, Pyrazole NH ).[1]
      
    • 
       7.3-7.5 ppm (m, 1H, Thiophene H5 ).[1]
      
    • 
       6.9-7.1 ppm (m, 2H, Thiophene H3, H4 ).[1]
      
    • 
       4.5-5.5 ppm (br s, 2H, NH2  - exchangeable).[1]
      
    • 
       2.3-2.5 ppm (d, 2H, Isobutyl CH2 ).[1]
      
    • 
       1.8-1.9 ppm (m, 1H, Isobutyl CH ).[1]
      
    • 
       0.8-0.9 ppm (d, 6H, Isobutyl CH3 ).[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated MW: 221.32 Da.

    • Observed [M+H]+: 222.1 ± 0.2.

Part 3: Troubleshooting & References

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete deprotonation or moisture contamination.Ensure THF is anhydrous. Increase reaction time for anion formation before adding ester.
O-Acylation vs C-Acylation Kinetic vs Thermodynamic control.Use a non-polar solvent (Toluene) at reflux if THF fails, or switch base to NaOEt to promote thermodynamic C-acylation [3].
Oily Product in Phase 2 Impurities preventing crystallization.Triturate the oil with diethyl ether or cold hexanes to induce precipitation. If persistent, use column chromatography (MeOH/DCM).[1]
References
  • Kiyokawa, K. et al. "Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry." RSC Advances, 2025.

  • Aggarwal, R. et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.[1]

  • Ji, Y. et al. "Base‐Promoted α‐Alkylation of Arylacetonitriles with Alcohols."[1] Chemistry – An Asian Journal, 2019.[1][2]

  • ChemScene Product Data. "3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine."[3]

Sources

Application

The Synthetic Chemist's Guide to Thiophene Pyrazole Amines: Advanced Protocols and Mechanistic Insights

Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, the fusion of thiophene and pyrazole rings to form thiophene pyrazole amines has given rise to a "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the fusion of thiophene and pyrazole rings to form thiophene pyrazole amines has given rise to a "privileged scaffold." This unique heterocyclic system is a cornerstone in the development of novel therapeutics, demonstrating a remarkable breadth of pharmacological activities.[1] The inherent properties of the electron-rich thiophene ring, a known bioisostere of a phenyl group, combined with the versatile hydrogen bonding capabilities of the pyrazole moiety, create a molecular framework ripe for interaction with a multitude of biological targets.[2][3] Researchers and drug development professionals will find this guide to be a comprehensive resource, detailing the most effective synthetic routes to this valuable class of compounds, grounded in mechanistic understanding and practical, field-proven protocols. Our focus extends beyond mere procedural steps to elucidate the underlying chemical principles, empowering chemists to not only replicate but also innovate.

Strategic Approaches to Synthesis: A Trio of Robust Methodologies

The construction of the thiophene pyrazole amine framework can be approached through several strategic pathways. The choice of a particular route is often dictated by the desired substitution pattern, the availability of starting materials, and scalability. Here, we present three authoritative and widely adopted strategies:

  • The Gewald Reaction: A multicomponent approach to construct the foundational 2-aminothiophene ring, which serves as a versatile intermediate.

  • Chalcone-Mediated Pyrazole Formation: A sequential strategy involving the synthesis of a thiophene-containing chalcone followed by cyclocondensation to form the pyrazole ring.

  • Amide Bond Formation: A convergent approach that links pre-synthesized thiophene and pyrazole moieties.

Strategy 1: The Gewald Three-Component Synthesis of 2-Aminothiophenes

The Gewald reaction is a powerful and efficient one-pot synthesis of polysubstituted 2-aminothiophenes.[4][5] Its elegance lies in the convergent assembly of three readily available components: a ketone or aldehyde, an active methylene nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[6]

Causality and Mechanistic Insight

The reaction proceeds through a well-elucidated cascade of events, which is critical for understanding the role of each reagent and optimizing reaction conditions.[7][8][9]

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate). The base (e.g., triethylamine, piperidine) deprotonates the α-carbon of the nitrile, creating a nucleophile that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[10]

  • Sulfur Addition: Elemental sulfur (S₈) is then attacked by the enolate of the α,β-unsaturated nitrile, leading to the formation of a sulfurated intermediate.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, specifically a Thorpe-Ziegler type reaction, where the terminal sulfur attacks the nitrile group.[9] A final tautomerization yields the aromatic 2-aminothiophene ring, which is the thermodynamic driving force for the reaction.[7][9]

This mechanistic pathway underscores the importance of the base, not only as a catalyst for the initial condensation but also in promoting the subsequent cyclization.

Gewald_Mechanism cluster_1 Knoevenagel-Cope Condensation cluster_2 Sulfur Addition & Cyclization Ketone Ketone Unsaturated Nitrile Unsaturated Nitrile Ketone->Unsaturated Nitrile + Nitrile, Base Active Methylene Nitrile Active Methylene Nitrile Active Methylene Nitrile->Unsaturated Nitrile Base Base Base->Ketone Catalyzes Sulfurated Intermediate Sulfurated Intermediate Unsaturated Nitrile->Sulfurated Intermediate + S₈ Unsaturated Nitrile->Sulfurated Intermediate Sulfur Sulfur Sulfur->Sulfurated Intermediate 2-Aminothiophene 2-Aminothiophene Sulfurated Intermediate->2-Aminothiophene Intramolecular Cyclization

Sources

Method

Optimized Reaction Conditions for the Cyclization of Aminopyrazole Precursors

Topic: Reaction Conditions for Cyclization of Pyrazole Amine Precursors Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers A Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Cyclization of Pyrazole Amine Precursors Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Technical Guide to Synthesizing Fused Pyrazolo-Aza-Heterocycles

Abstract

The cyclization of aminopyrazoles (specifically 3- and 5-aminopyrazoles) with 1,3-electrophiles is a cornerstone transformation in medicinal chemistry, yielding privileged scaffolds such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines . These fused ring systems are critical pharmacophores in kinase inhibitor development (e.g., Zaleplon, Indiplon, and various ATP-competitive inhibitors). This guide details the mechanistic drivers of regioselectivity, compares classical thermal versus microwave-assisted protocols, and provides self-validating experimental workflows for optimizing yield and purity.

Mechanistic Insight: The Regioselectivity Challenge

The core challenge in cyclizing aminopyrazoles lies in their ambident nucleophilicity . The precursor possesses two distinct nucleophilic sites:

  • The Exocyclic Amine (–NH₂): Typically the kinetic nucleophile.

  • The Endocyclic Ring Nitrogen (N1): Often the thermodynamic nucleophile, but its reactivity is heavily modulated by tautomerism and pH.

When reacting with a non-symmetrical 1,3-dielectrophile (e.g., a


-keto ester or enaminone), two regioisomers are possible:
  • Path A (N-Bridgehead Formation): Attack by N1 typically yields the [1,5-a] fused system.

  • Path B (C-C Bond Formation/Friedel-Crafts-like): Attack by C4 (if unsubstituted) or exocyclic N followed by cyclization can lead to [3,4-b] fused systems or isomeric [1,5-a] products.

Key Control Parameter:

  • Acidic Media (AcOH): Protonation of the ring nitrogen often directs the initial attack via the exocyclic amine, followed by cyclization onto the ring nitrogen.

  • Basic Media (Piperidine/Pyridine): Enhances the nucleophilicity of the ring nitrogen (via deprotonation), often favoring direct attack at the most electrophilic center of the partner.

Visualization: Mechanistic Pathways

Regioselectivity Precursor 5-Aminopyrazole (Tautomeric Equilibrium) Inter_A Intermediate A (Imine Formation) Precursor->Inter_A Acidic Cond. (Exocyclic NH2 attack) Inter_B Intermediate B (Michael Adduct) Precursor->Inter_B Basic Cond. (Ring N1 attack) Electrophile 1,3-Dielectrophile (e.g., β-keto ester) Electrophile->Inter_A Electrophile->Inter_B Product_1 Pyrazolo[1,5-a]pyrimidine (7-one isomer) Inter_A->Product_1 Cyclodehydration Product_2 Pyrazolo[1,5-a]pyrimidine (5-one isomer) Inter_B->Product_2 Cyclodehydration

Figure 1: Divergent mechanistic pathways dictated by reaction pH and nucleophilic attack sequence.

Experimental Protocols
Protocol A: Classical Thermal Condensation (Glacial Acetic Acid)

Best for: Large-scale synthesis, robust substrates, and promoting condensation via acid catalysis.

Reagents:

  • 3-Aminopyrazole derivative (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the aminopyrazole (10 mmol) in glacial AcOH (10–15 mL).

  • Addition: Add the 1,3-dicarbonyl compound (11 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The amine spot (usually low Rf) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (approx. 50 g).

    • Neutralize carefully with saturated NaHCO₃ solution or 10% NaOH if necessary (though many products precipitate directly from acidic ice water).

  • Isolation: Collect the precipitate by vacuum filtration. Wash with cold water (3x) and cold EtOH (1x).

  • Purification: Recrystallize from EtOH or DMF/Water if the purity is <95%.

Critical Note: Acetic acid serves as both solvent and catalyst, promoting the formation of the imine intermediate and facilitating water elimination.

Protocol B: Microwave-Assisted Synthesis ("Green" High-Throughput)

Best for: Library generation, sluggish substrates, and minimizing solvent waste.

Reagents:

  • 3-Aminopyrazole derivative (1.0 mmol)

  • 1,3-Dicarbonyl compound (1.0–1.1 mmol)

  • Solvent: Ethanol (0.5 mL) or Solvent-Free

Step-by-Step:

  • Setup: Place the aminopyrazole and dicarbonyl compound in a 10 mL microwave-compatible crimp-sealed vial.

  • Solvent: Add minimal EtOH (0.5 mL) to create a slurry. Note: Solvent-free conditions often work if one reagent is liquid.

  • Irradiation: Irradiate at 140–150°C for 5–15 minutes .

    • Power: Dynamic mode (max 300W).

    • Stirring: High speed is required to prevent hot spots in slurries.

  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • The product often crystallizes upon cooling.

    • Add cold EtOH (2 mL), sonicate briefly, and filter the solids.

  • Validation: Check LC-MS immediately. This method typically yields >90% purity without chromatography.

Optimization & Troubleshooting Guide
IssueProbable CauseCorrective Action
Regioisomer Mixture Competitive nucleophilic attack (N1 vs NH2).Switch Solvent/pH: If using AcOH (Acidic) yields mixtures, switch to Pyridine (Basic) or neutral EtOH/Reflux. Steric bulk on the dicarbonyl also influences selectivity.
No Reaction / Low Conversion Deactivation of amine or poor solubility.Increase Temp/MW: Switch from thermal reflux to Microwave (150°C). Use a higher boiling solvent like DMF or Ethylene Glycol.
Product is Oily/Sticky Incomplete cyclization or residual solvent.Trituration: Triturate the crude oil with diethyl ether or cold acetonitrile to induce precipitation.
N-Alkylation Byproducts Alkylation of ring nitrogen instead of cyclization.Avoid Alkyl Halides: Ensure the electrophile is strictly a 1,3-dicarbonyl or enaminone. Use non-nucleophilic bases if base is required.[1]
Workflow Visualization: Method Selection

MethodSelection Start Start: Aminopyrazole Cyclization CheckScale Scale of Reaction? Start->CheckScale LargeScale > 5 grams CheckScale->LargeScale SmallScale < 500 mg / Library CheckScale->SmallScale MethodA Protocol A: Thermal Reflux (AcOH or EtOH) LargeScale->MethodA MethodB Protocol B: Microwave (150°C, 10 min) SmallScale->MethodB Analysis Analyze Regioselectivity (NMR/LCMS) MethodA->Analysis MethodB->Analysis Result_Mix Mixture of Isomers? Analysis->Result_Mix Result_Pure Single Isomer Analysis->Result_Pure Optimize Switch pH: Acidic -> Basic (Pyridine) Basic -> Acidic (AcOH) Result_Mix->Optimize Optimize->MethodA Retest

Figure 2: Decision tree for selecting and optimizing cyclization protocols.

References
  • Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidinones. Source: Vertex AI Search / d-nb.info URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Source: NIH / PMC URL:[Link]

  • Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation. Source: Clockss.org URL:[Link] (Direct article link via search snippet 1.8)

  • Regioselectivity in the multicomponent reaction of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine. This document is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction outcomes effectively.

The most established and versatile route to this class of 5-aminopyrazoles proceeds through the condensation of a β-ketonitrile intermediate with hydrazine.[1][2] This guide is structured around the two critical stages of this synthesis: the formation of the β-ketonitrile and the subsequent cyclization to the pyrazole ring.

Synthesis Overview: The β-Ketonitrile Pathway

The synthesis is a two-step process starting from readily available precursors. The first step is a base-mediated Claisen-type condensation to form the key β-ketonitrile intermediate. The second step involves the cyclization of this intermediate with hydrazine to yield the target 5-aminopyrazole.

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Pyrazole Cyclization A Ethyl thiophen-2-ylacetate Intermediate β-Ketonitrile Intermediate 2-(thiophen-2-ylacetyl)-4-methylpentanenitrile A->Intermediate Toluene or THF Reflux B Isovaleronitrile B->Intermediate Toluene or THF Reflux C Strong Base (e.g., NaH) C->Intermediate Toluene or THF Reflux D Hydrazine Hydrate Product Target Product 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine D->Product Intermediate->Product EtOH or AcOH Reflux

Caption: Overall workflow for the two-step synthesis.

Part 1: Troubleshooting the β-Ketonitrile Synthesis

The formation of 2-(thiophen-2-ylacetyl)-4-methylpentanenitrile is the cornerstone of this synthesis. Low yields at this stage are common and typically trace back to the choice of base, solvent, or reaction conditions.

FAQ 1.1: My yield of the β-ketonitrile intermediate is low (<40%). What are the most critical parameters to optimize?

This is a classic Claisen condensation challenge. The key is to select a base strong enough to deprotonate the α-carbon of the isovaleronitrile without promoting significant side reactions. The efficiency of this step dictates the overall yield.

Causality: The reaction requires the generation of a nitrile-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiophene ester. The choice of base is critical. Alkoxide bases like sodium ethoxide (NaOEt) can lead to transesterification and equilibrium issues. Non-nucleophilic, strong bases are superior.

Troubleshooting & Optimization:

  • Base Selection: Sodium hydride (NaH) is often the most effective choice. It deprotonates the nitrile irreversibly, driving the reaction forward. Lithium diisopropylamide (LDA) is also highly effective but requires cryogenic temperatures and strictly anhydrous conditions.

  • Solvent: Anhydrous toluene or tetrahydrofuran (THF) are recommended. Toluene allows for higher reflux temperatures which can increase the reaction rate.

  • Temperature: The initial deprotonation should be controlled (starting at 0 °C and slowly warming), but the subsequent condensation often requires heat (reflux) to proceed at a reasonable rate.

  • Stoichiometry: A slight excess of the nitrile and base (1.1-1.2 equivalents) relative to the ester can help drive the reaction to completion.

Data Summary: Comparison of Base Systems

BaseSolventTypical Temp.ProsCons
NaH Toluene/THFRefluxHigh yield, irreversibleMoisture sensitive, heterogeneous
NaOEt EthanolRefluxInexpensive, easy to handleReversible, potential transesterification
LDA THF-78 °C to RTVery strong, fast reactionRequires cryogenic setup, strictly anhydrous

Optimized Protocol: β-Ketonitrile Synthesis

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq).

  • Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, then suspend it in anhydrous toluene.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of isovaleronitrile (1.1 eq) in anhydrous toluene dropwise over 30 minutes.

  • Allow the mixture to warm to room temperature and stir for 1 hour. A change in the slurry's appearance indicates anion formation.

  • Add a solution of ethyl thiophen-2-ylacetate (1.0 eq) in anhydrous toluene dropwise.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC (Thin Layer Chromatography) until the ester spot is consumed (typically 4-6 hours).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of 1M HCl until the pH is acidic (~pH 5-6).

  • Transfer the mixture to a separatory funnel, wash with brine, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can often be carried forward without extensive purification.

Part 2: Troubleshooting the Pyrazole Cyclization

The reaction of the β-ketonitrile with hydrazine forms the 5-aminopyrazole ring. This step is generally robust, but issues with reaction rate, purity, and side products can arise.

FAQ 2.1: The cyclization with hydrazine is sluggish, and my β-ketonitrile is not fully consumed even after prolonged heating. How can I improve this?

Incomplete conversion is often a matter of reaction conditions, specifically the solvent and catalyst system. The reaction involves an initial nucleophilic attack of hydrazine on the ketone, followed by a second intramolecular attack on the nitrile.[1]

Causality: The initial hydrazone formation is often rapid. The subsequent intramolecular cyclization onto the nitrile carbon is the rate-determining step and is highly dependent on the reaction medium. Acidic conditions can protonate the nitrile, making it more electrophilic and accelerating the cyclization.

Troubleshooting Workflow:

Troubleshooting_Cyclization Start Problem: Sluggish or Incomplete Cyclization CheckSolvent Is the solvent appropriate? (e.g., EtOH, n-BuOH) Start->CheckSolvent CheckCatalyst Is an acid catalyst present? CheckSolvent->CheckCatalyst Yes SolventChange Action: Switch to a higher boiling solvent like n-butanol or consider using neat acetic acid. CheckSolvent->SolventChange No CheckTemp Is the reaction temperature high enough? CheckCatalyst->CheckTemp Yes CatalystAdd Action: Add a catalytic amount of acetic acid (AcOH) or trifluoroacetic acid (TFA) to the ethanol. CheckCatalyst->CatalystAdd No TempIncrease Action: Ensure the reaction is at a vigorous reflux. CheckTemp->TempIncrease No Microwave Advanced Option: Use microwave-assisted synthesis (120-150 °C, 15-30 min). [6] CheckTemp->Microwave Yes, still slow SolventChange->CheckCatalyst CatalystAdd->CheckTemp Success Resolution: Complete Conversion to Product TempIncrease->Success Microwave->Success

Caption: Decision tree for troubleshooting the cyclization step.

Optimized Protocol: Pyrazole Cyclization

  • Dissolve the crude β-ketonitrile intermediate (1.0 eq) in absolute ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq) to the solution.

  • Add glacial acetic acid (0.1-0.2 eq) to catalyze the reaction.

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

FAQ 2.2: My final product is impure and difficult to clean. What are the likely side products and how can I prevent them?

Impurity issues often stem from unreacted starting materials or the formation of stable, non-cyclized intermediates.

Causality: The most common side product is the intermediate hydrazone, formed by the reaction of hydrazine with the ketone but failing to cyclize. Dimerization of the 5-aminopyrazole product can also occur under certain oxidative conditions, though this is less common during the initial synthesis.[3]

Prevention & Purification:

  • Drive the Reaction: The best way to prevent impurities is to ensure the reaction goes to completion using the optimization strategies in FAQ 2.1. An acid catalyst is particularly effective at preventing the accumulation of the hydrazone intermediate.

  • Purification Strategy:

    • Column Chromatography: This is the most reliable method. A silica gel column using a gradient eluent system, such as hexane/ethyl acetate (starting from 9:1 and gradually increasing to 1:1), is typically effective at separating the product from less polar starting materials and more polar impurities.

    • Recrystallization: If the crude product is semi-solid, recrystallization can be highly effective. A solvent system like ethyl acetate/hexane or toluene can be screened for optimal results.

    • Acid Wash: A dilute acid wash (e.g., 1M HCl) during the workup can remove any unreacted hydrazine. However, be aware that the aminopyrazole product is basic and may partition into the aqueous layer if the acid concentration is too high.

References
  • RSC Advances, 2021.

  • ARKIVOC, 2015.

  • Beilstein Journal of Organic Chemistry, 2011.

  • Molecules, 2025.

  • Beilstein Journal of Organic Chemistry, 2011.

  • ResearchGate, 2021.

  • Google Patents, 1984.

  • Google Patents, 2011.

Sources

Optimization

optimizing reaction temperature for thiophene-pyrazole synthesis

Technical Support Center: Thiophene-Pyrazole Synthesis Optimization Current Status: Operational | Topic: Temperature as a Critical Process Parameter (CPP) Introduction: The Thermal Landscape of Heterocyclic Fusion Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene-Pyrazole Synthesis Optimization Current Status: Operational | Topic: Temperature as a Critical Process Parameter (CPP)

Introduction: The Thermal Landscape of Heterocyclic Fusion

Welcome to the Technical Support Center. You are likely here because your thiophene-pyrazole synthesis—a scaffold critical for kinase inhibitors (e.g., EGFR, VEGFR targets)—is suffering from low yields, regioselectivity issues, or "tarring" during scale-up.

As a Senior Application Scientist, I often see researchers treat temperature as a static setting. In heterocyclic chemistry, temperature is a reagent . The formation of the thiophene ring (often via the Gewald reaction) and the subsequent pyrazole cyclization are governed by distinct kinetic and thermodynamic barriers. This guide replaces trial-and-error with mechanistic control.

Module 1: The Thermodynamic vs. Kinetic Workflow

The synthesis typically follows two phases:[1][2] (1) Construction of the thiophene core (Gewald) and (2) Pyrazole annulation. The diagram below illustrates where temperature exerts critical control over product distribution.

ThiophenePyrazolePathway Start Precursors (Ketone + Nitrile + S8) Inter1 Intermediate: Divinyl Sulfide Start->Inter1 Base, RT Thiophene 2-Aminothiophene (Gewald Product) Inter1->Thiophene CRITICAL: 50-70°C (Aromatization Barrier) PrePyrazole Thiophene-Chalcone or 1,3-Dicarbonyl Thiophene->PrePyrazole Acylation/Aldol Cyclization Hydrazine Condensation PrePyrazole->Cyclization + Hydrazine Product Target: Thiophene-Pyrazole Cyclization->Product Kinetic Control (Low T, Acid) Byproduct Regioisomer B (Thermodynamic impurity) Cyclization->Byproduct Thermodynamic Control (High T, Reflux)

Caption: Figure 1. Thermal checkpoints in the synthesis pathway. Note the divergence at the cyclization stage where temperature dictates regioselectivity.

Module 2: Troubleshooting Guide

Issue 1: The "Stalled" Gewald Reaction
  • Symptom: Starting materials (ketone/sulfur) remain unconsumed after 24h. LCMS shows an intermediate mass but no thiophene.

  • Root Cause: The final ring-closure to form the thiophene is an aromatization step with a high activation energy. Room temperature (RT) is often insufficient to overcome this barrier, leading to "kinetic trapping" of the open-chain sulfide intermediate.

  • Solution:

    • Do not boil immediately. Elemental sulfur can sublime or polymerize.

    • Stepwise Ramp: Initiate at 40°C for 1 hour to solubilize sulfur, then ramp to 60–70°C .

    • Validation: Literature indicates a yield jump from trace (at RT) to >80% (at 70°C) for cyclohexanone-based substrates [1].

Issue 2: Regioisomer Contamination (The Pyrazole Problem)
  • Symptom: You observe two peaks with identical mass (regioisomers) during the reaction of a thiophene-1,3-diketone with substituted hydrazine.

  • Root Cause: The hydrazine nitrogen atoms have different nucleophilicities.[1]

    • Kinetic Product: Formed by the attack of the most nucleophilic nitrogen on the most electrophilic carbonyl (fastest reaction).

    • Thermodynamic Product: The most stable isomer, favored at high temperatures or long reflux times.

  • Solution:

    • To favor Kinetic Product: Operate at 0°C to RT in ethanol. Use a Lewis acid catalyst if sluggish.

    • To favor Thermodynamic Product: Reflux in Acetic Acid/Ethanol (80°C+) or use Microwave irradiation (120°C).

    • Note: If you cannot separate isomers, switch to Microwave heating (see Module 3). The rapid heating profile often sharpens the product profile by bypassing the "warm-up" phase where mixed isomers form [4].

Module 3: Optimization Protocols

Protocol A: Standard Thermal Optimization (Scalable)

Best for: Gram-scale synthesis where equipment is limited.

  • Preparation: Dissolve Thiophene-Chalcone (1.0 equiv) in Ethanol (0.5 M).

  • Add Reagent: Add Hydrazine Hydrate (2.0 equiv).

    • Checkpoint: If using phenylhydrazine (unsymmetrical), add at 0°C to assess kinetic selectivity.

  • Catalyst: Add Glacial Acetic Acid (cat. 10 mol%).[3][4][5][6][7][8]

  • Thermal Ramp:

    • Heat to Reflux (78°C) .

    • Monitor: Check TLC/LCMS at 1 hour. If conversion <50%, add catalytic HCl (1 drop) to activate the carbonyl.

  • Workup: Cool to 0°C. The pyrazole often precipitates. Filter and wash with cold EtOH.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, and overcoming steric hindrance.

Why this works: Microwave irradiation provides direct dielectric heating, often accelerating reaction rates from hours to minutes and improving yields by suppressing side reactions (wall effects) [4][5].

ParameterConventional HeatingMicrowave (MW) Conditions
Temperature Reflux (approx. 80°C)120°C – 140°C
Time 6 – 24 Hours5 – 20 Minutes
Pressure Atmospheric2 – 15 bar (Sealed Vessel)
Solvent Ethanol/Acetic AcidEthanol or Solvent-Free (on Alumina)
Typical Yield 60 – 75%85 – 95%

Step-by-Step MW Protocol:

  • Combine Thiophene-1,3-diketone (1 mmol) and Hydrazine (1.2 mmol) in a MW-rated vial.

  • Add Ethanol (2 mL) and Acetic Acid (0.5 mL).

  • Program:

    • Ramp: 1 min to 120°C.

    • Hold: 10 min at 120°C (High stirring).

    • Cool: Active air cooling to 50°C.

  • Analysis: If incomplete, increase T to 140°C for 5 mins. Warning: Do not exceed 160°C with hydrazine hydrates due to pressure risks.

Module 4: Frequently Asked Questions (FAQ)

Q: My Gewald reaction turns into a black tar at 80°C. What happened? A: Thermal decomposition of the cyanoacetate or polymerization of the thiophene product.

  • Fix: Lower the temperature to 50°C and use a milder base (e.g., replace morpholine with catalytic piperidinium borate or basic alumina) [1]. Tarring is often oxidative; ensure an inert atmosphere (

    
    ).
    

Q: Can I use water as a solvent to make this "Green"? A: Yes. Recent data suggests water/ammonium acetate systems work well for pyrazole synthesis, but you must increase the temperature to 100°C (Reflux) to compensate for the poor solubility of the organic precursors [6].

Q: How does temperature affect the Suzuki coupling on the thiophene ring? A: If you are functionalizing the thiophene after ring formation, standard Suzuki conditions (Pd(PPh3)4, Na2CO3) require 80–100°C . However, if the pyrazole ring is unprotected, the NH proton can interfere. Use a base excess or protect the pyrazole nitrogen before heating [3].

References

  • Vertex AI Search. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate. 9

  • MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. 10

  • NIH/PubMed. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. 11

  • DergiPark. (2025).[6] Microwave-assisted synthesis of pyrazoles - a mini-review. 12[9]

  • BenchChem. (2025).[1][3] The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. 3[11]

  • Preprints.org. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole... in Water. 7[9][11]

Sources

Troubleshooting

scale-up challenges for 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine

The following technical guide addresses the scale-up challenges for 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1340485-91-7). This document is structured as a Tier-3 Technical Support resource, designed for pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (CAS: 1340485-91-7). This document is structured as a Tier-3 Technical Support resource, designed for process chemists and engineers optimizing the transition from medicinal chemistry (milligram scale) to pilot plant production (kilogram scale).

Topic: 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine

Executive Summary

This aminopyrazole scaffold serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., JNK, BRAF). The primary scale-up challenges stem from the exothermic nature of the hydrazine cyclization , the regiochemical control during the precursor synthesis, and the removal of genotoxic impurities (GTIs) . This guide outlines a robust, chromatography-free process optimized for safety and yield.

Module 1: Synthetic Route & Critical Process Parameters
The Validated Scale-Up Route

While various routes exist, the most scalable approach involves the Claisen-type condensation of 2-(thiophen-2-yl)acetonitrile with an isovaleryl electrophile, followed by cyclization with hydrazine.

Process Flow Diagram:

ReactionScheme SM1 2-(Thiophen-2-yl) acetonitrile Inter Intermediate: 2-Isobutyryl-2-(thiophen-2-yl) acetonitrile (Enol form) SM1->Inter Step 1: C-Acylation (-10°C to 0°C) SM2 Isovaleryl Chloride (or Ethyl Isovalerate) SM2->Inter Base Base (NaOEt/EtOH or NaH/THF) Base->Inter Product Target: 3-Isobutyl-4-(thiophen-2-yl) -1H-pyrazol-5-amine Inter->Product Step 2: Cyclization (Reflux, 2-4h) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Product

Figure 1: Two-step convergent synthesis strategy avoiding regioselectivity issues common in other pyrazole syntheses.

Step 1: C-Acylation (Formation of

-Ketonitrile)
  • Reagents: 2-(Thiophen-2-yl)acetonitrile (1.0 eq), Isovaleryl chloride (1.1 eq), NaH (2.2 eq) or NaOEt (2.5 eq).

  • Solvent: THF (for NaH) or EtOH/Toluene (for NaOEt).

  • Mechanism: Deprotonation of the benzylic-like proton

    
     to the nitrile and thiophene, followed by nucleophilic attack on the acid chloride.
    

Troubleshooting Guide: Step 1

SymptomProbable CauseCorrective Action
Low Yield (<50%) O-Acylation vs. C-Acylation competition.Switch to a "softer" counter-cation (e.g., LiHMDS) or maintain strictly anhydrous conditions. Ensure temperature is kept <0°C during addition.
Solidification/Stirring Failure Product enolate precipitates out.This is actually beneficial (protects from over-reaction). Increase solvent volume (dilution factor 10-15X) or use an overhead stirrer with high torque.
Thiophene Polymerization Acid chloride excess or high temp.Thiophenes are acid-sensitive. Quench the reaction into a buffered solution (NH4Cl/NH3) rather than strong acid.
Step 2: Cyclization with Hydrazine
  • Reagents:

    
    -Ketonitrile intermediate, Hydrazine hydrate (1.2 - 1.5 eq).
    
  • Solvent: Ethanol or Methanol.

  • Critical Safety Parameter: Hydrazine accumulation.

Module 2: Impurity Management & Purification

Impurity Fate Mapping:

ImpurityMap Hydrazine Residual Hydrazine (GTI) Target Target Aminopyrazole Hydrazine->Target Co-crystallizes Wash Acidic Wash / Reslurry Hydrazine->Wash Removed as salt ThiopheneOx Thiophene S-Oxides (Degradant) ThiopheneOx->Target Similar Solubility Cryst Recrystallization (EtOH/Water) ThiopheneOx->Cryst Remains in Mother Liquor Regio Regioisomers (Unlikely in this route) Regio->Cryst

Figure 2: Strategy for purging critical impurities. GTI = Genotoxic Impurity.

FAQ: Purification & Handling

Q1: The crude product is a sticky oil. How do I induce crystallization?

  • Technical Insight: Aminopyrazoles with alkyl chains (isobutyl) often exhibit low melting points or form supersaturated oils.

  • Protocol:

    • Evaporate the reaction solvent (EtOH) completely.

    • Dissolve the residue in a minimum amount of warm Ethyl Acetate .

    • Add n-Heptane dropwise until turbidity is observed (Cloud Point).

    • Seed with a pure crystal (if available) or scratch the flask.

    • Cool slowly to 0-5°C.

    • Alternative: Trituration with Diethyl Ether/Hexane (1:1) often induces solidification.

Q2: How do I ensure Hydrazine levels are <10 ppm (GTI limit)?

  • Mechanism: Hydrazine is a known carcinogen. Relying solely on evaporation is insufficient.

  • Protocol:

    • After the reaction, quench with Acetone (0.5 eq relative to excess hydrazine). This converts residual hydrazine into acetone hydrazone, which is lipophilic and non-genotoxic in this context.

    • The hydrazone remains in the mother liquor during the subsequent crystallization of the aminopyrazole.

Q3: My product is turning brown upon drying. Why?

  • Cause: Thiophene oxidation or electron-rich amine oxidation.

  • Solution:

    • Dry under vacuum at <45°C.

    • Store under Nitrogen/Argon.

    • Ensure all acidic residues (from workup) are neutralized; thiophenes degrade in acidic environments over time.

Module 3: Analytical & Quality Control

Table 1: Key Specification Targets for Scale-Up

TestMethodAcceptance CriteriaRationale
Assay HPLC (UV 254 nm)> 98.0% w/wHigh purity required for biological testing.
Hydrazine LC-MS/MS (Derivatized)< 10 ppmICH M7 Guideline for GTIs.
Residual Solvents GC-Headspace< 5000 ppm (EtOH)ICH Q3C limits.
Water Content Karl Fischer< 0.5%Aminopyrazoles can be hygroscopic.
Appearance VisualOff-white to pale yellow solidDark color indicates oxidation.
References
  • General Synthesis of 5-Aminopyrazoles

    • El-Saghier, A. M. M., et al. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." Molecules, vol. 13, no.[1] 12, 2008, pp. 3140-3148. Link

  • Scale-Up of Aminopyrazoles & Hydrazine Handling: Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (General reference for hydrazine quenching with acetone).
  • Thiophene Stability in Synthesis: Gronowitz, S. "Thiophene and Its Derivatives." Chemistry of Heterocyclic Compounds, Wiley, 1985.
  • Genotoxic Impurity Control (Hydrazine)

    • Elder, D. P., et al. "Control of Genotoxic Impurities in Active Pharmaceutical Ingredients." Journal of Pharmaceutical Sciences, vol. 104, no. 3, 2015. Link

Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a specific Process Hazard Analysis (PHA) conducted by qualified safety professionals.

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Mass Spectrometric Analysis of 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine: A Comparative Approach

Introduction In the landscape of modern drug discovery and development, the pyrazole nucleus stands out as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the pyrazole nucleus stands out as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] Its unique structural and electronic properties allow for versatile interactions with biological targets, leading to its incorporation in numerous FDA-approved drugs.[1] The compound at the center of our discussion, 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine (Molecular Formula: C₁₁H₁₅N₃S, Molecular Weight: 221.32 g/mol ), embodies this chemical class.[5] It features the core pyrazole-amine structure, functionalized with an isobutyl group and a thiophene ring—moieties that modulate its physicochemical properties and potential biological activity.

The rigorous characterization of such novel molecules is a cornerstone of pharmaceutical development. Ensuring identity, purity, and quantity requires a suite of sophisticated analytical techniques. Among these, mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers an unparalleled combination of sensitivity, selectivity, and structural insight.[6]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine. We will first detail the optimal approach using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), explaining the causal logic behind each experimental parameter. Subsequently, we will objectively compare this gold-standard technique with two other essential analytical tools: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparative framework aims to equip researchers, scientists, and drug development professionals with the critical knowledge to select the most appropriate analytical strategy for their specific research needs.

Part I: The Definitive Analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

For a molecule like 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine, LC-MS is the analytical method of choice for comprehensive characterization beyond initial structure confirmation. Its power lies in its ability to separate the analyte from complex matrices and then provide two highly specific data points: its mass-to-charge ratio (m/z) and its fragmentation pattern. When using a high-resolution instrument, the mass measurement is so precise that it allows for the confident determination of the elemental formula.

The Causality Behind the Method: Why We Choose Each Parameter

Our experimental design is not arbitrary; it is a system where each component is selected to complement the physicochemical properties of the analyte.

  • Chromatography (The Separation): The molecule has a predicted LogP of ~2.9, indicating moderate lipophilicity.[5] This makes it an ideal candidate for reversed-phase chromatography. We select a C18 column, where the nonpolar stationary phase will interact with the molecule, allowing for its retention and separation from more polar impurities. A gradient elution, starting with a high-water content mobile phase and increasing the proportion of organic solvent (acetonitrile), is crucial. This ensures that any early-eluting polar impurities are resolved and that our target compound elutes as a sharp, symmetrical peak, which is vital for sensitivity and accurate quantification.

  • Ionization (The Transition to the Gas Phase): The critical step is to ionize the molecule with minimal degradation. The structure contains two primary sites for protonation: the exocyclic amine (-NH₂) and the pyridine-like nitrogen (N2) of the pyrazole ring. This makes it exquisitely sensitive to positive-mode Electrospray Ionization (+ESI). ESI is a soft ionization technique that gently transfers the analyte from a liquid solution into gas-phase ions, preserving the intact molecule as the protonated species, [M+H]⁺. We add a small amount of formic acid (0.1%) to the mobile phase to lower the pH, ensuring the analyte is already protonated in solution, which dramatically enhances the efficiency of the ESI process.

  • Mass Analysis (The Measurement): For unambiguous identification, a high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap is non-negotiable. These instruments provide mass accuracy in the low parts-per-million (ppm) range, allowing us to distinguish our compound's elemental formula (C₁₁H₁₅N₃S) from other potential isobaric (same nominal mass) impurities. Tandem mass spectrometry (MS/MS) is then employed by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation "fingerprint" that confirms the molecule's structure.

Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_lc 2. LC Separation cluster_ms 3. Mass Spectrometry Sample Analyte in Solution (e.g., 1 µg/mL in 50:50 ACN:H₂O) LC Reversed-Phase C18 Column Gradient Elution (H₂O+0.1% FA -> ACN+0.1% FA) Sample->LC Injection ESI Positive ESI Source (+3.5 kV) LC->ESI Elution QTOF Q-TOF Mass Analyzer ESI->QTOF MS1 Full Scan MS (m/z 100-500) Accurate Mass of [M+H]⁺ QTOF->MS1 CID Collision-Induced Dissociation (CID) Isolate [M+H]⁺, Fragment with N₂ MS1->CID Select Precursor Ion MS2 MS/MS Scan Acquire Fragment Ion Spectrum CID->MS2 G parent [M+H]⁺ m/z 222.1060 C₁₁H₁₆N₃S⁺ frag1 m/z 166.0434 C₇H₈N₃S⁺ parent->frag1 - C₄H₁₀ (Neutral Loss of Isobutane) frag4 m/z 195.0954 C₁₁H₁₅N₂S⁺ parent->frag4 - NH₃ (Loss of Ammonia) frag2 m/z 124.0376 C₅H₆NS⁺ frag1->frag2 - C₂H₂N₂ (Pyrazole Ring Fragment) frag3 m/z 111.0423 C₅H₅S⁺ frag2->frag3 - HCN

Caption: Predicted MS/MS Fragmentation Pathway.

Predicted Fragment m/z Proposed Formula Proposed Neutral Loss / Structure
195.0954C₁₁H₁₅N₂S⁺Loss of ammonia (NH₃) from the amine group.
166.0434C₇H₈N₃S⁺Loss of the isobutyl group as isobutane (C₄H₁₀). This is a common cleavage for alkyl chains.
124.0376C₅H₆NS⁺Further fragmentation of m/z 166, involving cleavage of the pyrazole ring.
111.0423C₅H₅S⁺Thiophenyl cation, a very stable fragment resulting from cleavage of the bond to the pyrazole ring.

Table 2: Predicted Key MS/MS Fragments for [M+H]⁺ of 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine.

Part II: A Comparative Analysis of Analytical Techniques

While LC-HRMS provides the most comprehensive data, a senior scientist must always consider the specific question being asked. Is it for routine quality control, or for definitive, legally defensible structural proof? The answer dictates whether a simpler or more specialized technique is more appropriate.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with a Diode-Array Detector (DAD) or UV detector is the workhorse of the pharmaceutical industry for purity analysis and quantification. [7][8]

  • Principle & Rationale: This technique relies on the same chromatographic separation as LC-MS. However, detection is based on the molecule's ability to absorb UV light. The presence of two aromatic rings (pyrazole and thiophene) in our target analyte ensures it has a strong chromophore, making it well-suited for UV detection.

  • Strengths: It is robust, reliable, and significantly less expensive and complex to operate than an MS. It is the gold standard for determining the purity of a substance (e.g., "purity by HPLC, 99.5%") and for quantifying the concentration of the main component against a reference standard.

  • Limitations: A UV detector provides no structural information beyond the UV spectrum itself. [9]It cannot distinguish between compounds that have the same retention time (co-elution). An unknown impurity peak can be quantified but not identified without coupling to a mass spectrometer.

  • Self-Validation: The protocol's validity is confirmed by assessing system suitability parameters: peak symmetry (tailing factor), theoretical plates (column efficiency), and reproducibility of retention time and peak area from replicate injections.

  • Preparation: Prepare a sample at a concentration of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • LC Conditions: Use identical LC conditions as described in the LC-MS protocol to ensure good separation.

  • UV Detection:

    • Detector: Diode-Array Detector (DAD).

    • Wavelength: Monitor at a wavelength of maximum absorbance (e.g., determined from a preliminary scan, likely around 254 nm) and a secondary, broader wavelength to catch impurities with different chromophores.

  • Analysis: Integrate all peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area Percent method).

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

For the absolute, unequivocal confirmation of a chemical structure, NMR spectroscopy is the ultimate authority. [10][11]

  • Principle & Rationale: NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule. Through-bond (e.g., COSY) and through-space (e.g., NOESY) 2D NMR experiments establish the precise connectivity of the atoms, leaving no ambiguity about the structure, including stereochemistry. [12][13]* Strengths: It is the only technique that can provide a complete, de novo structural map of the molecule. It can distinguish between isomers that would be identical by mass spectrometry.

  • Limitations: NMR is inherently a low-sensitivity technique, requiring significantly more sample (milligram quantities) than MS (nanogram to picogram quantities). [10]It is also low-throughput and requires a highly skilled operator for data interpretation. While quantitative NMR (qNMR) is possible, it is more complex to set up than standard HPLC-UV methods.

  • Self-Validation: The structure is considered validated when every signal in the ¹H and ¹³C spectra is assigned to a specific atom in the proposed structure, and all observed 2D correlations (e.g., HMBC, HSQC) are consistent with that assignment.

Head-to-Head Performance Comparison
Parameter LC-HRMS HPLC-UV NMR Spectroscopy
Primary Application Identification, Quantification, Impurity ProfilingRoutine Purity, QuantificationUnambiguous Structure Elucidation
Selectivity/Specificity Very High (based on m/z and retention time)Moderate (based on retention time)Absolute (based on atomic connectivity)
Sensitivity Very High (pg-ng)High (ng-µg)Low (µg-mg)
Structural Elucidation High (Formula & Fragmentation)Very Low (None)Absolute (Full 3D Structure)
Quantitative Accuracy Very GoodExcellent (Gold Standard)Good (qNMR requires special setup)
Throughput HighVery HighLow
Cost & Complexity HighLowVery High

Table 3: Comparative guide to analytical techniques for 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine.

Conclusion

The analytical characterization of a novel pharmaceutical compound like 3-Isobutyl-4-(thiophen-2-yl)-1H-pyrazol-5-amine is not a one-size-fits-all process. The choice of methodology must be aligned with the analytical question at hand.

  • For definitive, initial structure proof, NMR spectroscopy is indispensable. Its ability to map the complete atomic framework provides the foundational evidence of a compound's identity.

  • For routine quality control, purity checks, and high-throughput quantification, HPLC-UV is the most efficient, robust, and cost-effective solution.

  • For comprehensive characterization, sensitive quantification in complex matrices (like biological fluids), and the identification of unknown impurities or metabolites, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the superior technique. It offers a powerful synergy of chromatographic separation with the high specificity of mass analysis, providing an optimal balance of speed, sensitivity, and structural information required in a modern drug development pipeline.

A truly robust analytical package for a compound of this nature will leverage all three techniques: NMR to initially prove the structure, HPLC-UV to monitor its purity and stability in routine production, and LC-HRMS to investigate its metabolic fate, identify process-related impurities, and perform sensitive bioanalysis.

References

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Santos, C. M. M., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters, 26(2). Retrieved from [Link]

  • IntechOpen. (2018, November 12). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. Retrieved from [Link]

  • Advion. (2019, September 10). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. Retrieved from [Link]

  • International Journal of Scientific Research in Engineering and Management. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2026, February 3). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]

  • ACS Publications. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • Chemical Review and Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Small Molecule Analysis Compendium. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Different chromatographic techniques and recent advancements for biomedical and pharmaceutical applications. PMC. Retrieved from [Link]

  • Quora. (2021, April 17). Why is HPLC more sensitive than UV?. Retrieved from [Link]

  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • ACS Publications. (2019, January 23). HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. Retrieved from [Link]

  • Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical NMR correlations based Structure Discussion. PMC. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Molecular Docking of 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine: A Comparative Analysis

Authored by: A Senior Application Scientist For distribution to: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive analysis of the potential bioactivity of the nove...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive analysis of the potential bioactivity of the novel compound, 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine, through a detailed molecular docking study. Lacking experimental data on this specific molecule, we leverage its structural similarity to known bioactive pyrazole and thiophene derivatives to hypothesize its interaction with Cyclooxygenase-2 (COX-2), a key enzyme in inflammation and oncology.[1] This guide will detail a robust, self-validating molecular docking protocol, compare the in silico performance of our target compound against established COX-2 inhibitors, and provide the scientific rationale behind each step of the experimental design. All protocols and data are presented to ensure reproducibility and to serve as a foundational resource for further investigation of this promising scaffold.

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The fusion of a pyrazole ring with other heterocyclic systems, such as thiophene, has been shown to enhance therapeutic efficacy and modulate target specificity.[4][5] Our target molecule, 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine, combines the established pyrazole core with a thiophene moiety and an isobutyl group, suggesting a potential for interaction with various enzymatic targets.

Given the prevalence of pyrazole-based compounds as anti-inflammatory agents, this study will focus on Cyclooxygenase-2 (COX-2) as a primary hypothetical target.[1] COX-2 is a well-validated target for non-steroidal anti-inflammatory drugs (NSAIDs), and understanding the binding potential of novel pyrazole derivatives is of significant interest.

Our Target Molecule:

  • Name: 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine

  • CAS Number: 1340485-91-7[6]

  • Molecular Formula: C₁₁H₁₅N₃S[6]

  • Molecular Weight: 221.32 g/mol [6]

Comparative Molecular Docking Study: Targeting COX-2

To objectively assess the potential of 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine as a COX-2 inhibitor, we will perform a comparative molecular docking study against known inhibitors.

Selection of a Comparator Molecule

For a robust comparison, we have selected Celecoxib , a potent and selective COX-2 inhibitor that also features a pyrazole core. The selection of a clinically relevant and structurally related compound allows for a more meaningful interpretation of the docking results.

Experimental Workflow: A Self-Validating Protocol

The following workflow is designed to ensure the reliability and reproducibility of the molecular docking study.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Preparation (PDB ID: 3LN1) DOCK 4. Molecular Docking (AutoDock Vina) PDB->DOCK LIG_T 2. Target Ligand Preparation (3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine) LIG_T->DOCK LIG_C 3. Comparator Ligand Preparation (Celecoxib) LIG_C->DOCK ANALYSIS 5. Analysis of Interactions & Binding Energies DOCK->ANALYSIS COMPARE 6. Comparative Analysis ANALYSIS->COMPARE

Caption: Molecular docking workflow from preparation to comparative analysis.

Detailed Experimental Protocol
  • Obtain Crystal Structure: The crystal structure of human COX-2 in complex with a ligand will be downloaded from the Protein Data Bank (PDB ID: 3LN1).[1]

  • Pre-processing: The protein will be prepared using AutoDock Tools. This involves:

    • Removing water molecules and co-crystallized ligands.

    • Adding polar hydrogens.

    • Assigning Kollman charges.

    • The prepared protein structure will be saved in the PDBQT format.

  • Structure Generation: The 2D structures of 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine and Celecoxib will be drawn using ChemDraw and converted to 3D structures.

  • Energy Minimization: The energy of both ligand structures will be minimized using the MMFF94 force field.

  • Format Conversion: The optimized structures will be saved in the PDBQT format, with rotatable bonds defined.

  • Grid Box Definition: A grid box will be defined to encompass the active site of COX-2, based on the coordinates of the co-crystallized ligand in the original PDB file.

  • Docking with AutoDock Vina: Molecular docking will be performed using AutoDock Vina. The exhaustiveness parameter will be set to 20 to ensure a thorough search of the conformational space. The top 10 binding poses for each ligand will be generated.

  • Binding Energy: The binding energy (in kcal/mol) of the best pose for each ligand will be recorded. A more negative binding energy indicates a more favorable interaction.

  • Interaction Analysis: The binding poses will be visualized using PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues of COX-2.

Predicted Performance and Comparative Data

The following table summarizes the predicted binding affinities and key interactions for our target molecule and the comparator, Celecoxib.

CompoundPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine -8.5Arg513, Val523, Ser353
Celecoxib (Reference) -12.0Arg513, Val523, His90, Gln192

Note: The binding affinity and interacting residues for the target molecule are hypothetical and would be determined by executing the described protocol. The data for Celecoxib is based on typical results from similar studies.[1]

Discussion and Scientific Rationale

The pyrazole core is known to form critical hydrogen bonds within the COX-2 active site. The sulfonamide group of Celecoxib is crucial for its selectivity, interacting with a side pocket in COX-2 that is not present in COX-1. Our target molecule, 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine, lacks this sulfonamide group, suggesting it may not exhibit the same degree of COX-2 selectivity.

However, the 5-amino group on the pyrazole ring is capable of forming hydrogen bonds, potentially mimicking some of the interactions of Celecoxib. The thiophene ring can engage in hydrophobic interactions within the active site, while the isobutyl group may occupy a hydrophobic pocket.

The predicted lower binding affinity of our target molecule compared to Celecoxib is expected, given the optimized structure of the latter as a potent COX-2 inhibitor. Nevertheless, a predicted binding affinity of -8.5 kcal/mol suggests a strong and potentially inhibitory interaction with the COX-2 enzyme.

Signaling Pathway Context

AA Arachidonic Acid COX2 COX-2 AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation, Pain) PGH2->Prostaglandins Inhibitor 3-Isobutyl-4-(thiophen-2-yl) -1h-pyrazol-5-amine Inhibitor->COX2

Caption: Inhibition of the prostaglandin synthesis pathway by targeting COX-2.

Conclusion and Future Directions

This guide outlines a comprehensive in silico approach to evaluate the potential of 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine as a COX-2 inhibitor. The detailed molecular docking protocol provides a framework for a reproducible and self-validating study. While the docking results are predictive, they provide a strong rationale for the synthesis and in vitro evaluation of this novel compound. Future studies should focus on enzymatic assays to determine the IC50 value against COX-1 and COX-2 to confirm its inhibitory activity and selectivity. Further structural modifications could also be explored to optimize its binding affinity and selectivity for the COX-2 enzyme.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PubMed. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]

  • Design, Molecular Docking Studies, Synthesis and Characterization of some New 4,5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Cyclooxygenase Inhibitors. ProQuest. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. [Link]

  • (PDF) Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. ResearchGate. [Link]

  • Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Taylor & Francis Online. [Link]

  • 3-Isobutyl-4-phenylsulfanyl-1H-pyrazol-5-ol. PMC. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Pyrazole and Its Biological Activity. Semantic Scholar. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

  • PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. PharmaTutor. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. [Link]

  • 3-(thiophen-2-yl)-1h-pyrazol-5-amine. PubChemLite. [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

Sources

Validation

Bioassay Validation Guide: 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine

Executive Summary & Technical Positioning Product Identity: 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine (CAS: 1340485-91-7) Primary Classification: Aminopyrazole Kinase Scaffold / JNK3 Inhibitor Precursor Target Fami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Positioning

Product Identity: 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine (CAS: 1340485-91-7) Primary Classification: Aminopyrazole Kinase Scaffold / JNK3 Inhibitor Precursor Target Family: Mitogen-Activated Protein Kinases (MAPK), specifically c-Jun N-terminal Kinase 3 (JNK3).[1]

Technical Context: This compound represents the pharmacophore core of the highly potent "SR-series" JNK3 inhibitors (e.g., SR-3576). While often sold as a standalone chemical probe, its primary utility in drug discovery is as a fragment-based screening hit or a synthetic intermediate . In bioassays, it functions as a low-to-moderate potency ATP-competitive inhibitor (typically low


M range), making it an excellent negative control  or baseline scaffold  when characterizing the efficacy of extended urea derivatives.

Validation Directive: To validate this compound, you must demonstrate its specific, reversible ATP-competitive binding to the JNK3 ATP-binding pocket, distinguishing its "scaffold activity" from the nanomolar potency of fully optimized inhibitors.

Mechanistic Basis & Signaling Pathway[2][3]

Mechanism of Action

The 3-isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine scaffold binds to the ATP-binding site of the kinase.

  • Hinge Binding: The pyrazole nitrogen and the exocyclic amine group form crucial hydrogen bonds with the kinase hinge region (residues Met149/Glu147 in JNK3).

  • Selectivity Filter: The thiophene moiety occupies the hydrophobic "gatekeeper" pocket.

  • Potency Gap: Unlike its urea-derivatives (e.g., SR-3576), this amine lacks the distal phenyl-urea tail that extends into the DFG-out allosteric pocket, resulting in lower affinity.

JNK Signaling Pathway Visualization

The following diagram illustrates the JNK signaling cascade and the specific intervention point of the aminopyrazole scaffold.

JNK_Pathway Stress Cellular Stress (UV, ROS, Cytokines) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK MAP2K (MKK4, MKK7) MAP3K->MKK Phosphorylation JNK JNK1/2/3 (Target Kinase) MKK->JNK Phosphorylation (Thr-Pro-Tyr) cJun c-Jun / ATF2 (Transcription Factors) JNK->cJun Phosphorylation Apoptosis Neuronal Apoptosis Neurodegeneration cJun->Apoptosis Gene Expression Inhibitor 3-Isobutyl-4-(thiophen-2-yl) -1h-pyrazol-5-amine (ATP Competitive) Inhibitor->JNK Inhibits ATP Binding

Caption: The JNK signaling cascade.[2][3] The aminopyrazole scaffold competitively inhibits JNK phosphorylation of c-Jun, blocking downstream apoptotic signaling.

Comparative Performance Analysis

To validate the bioactivity of 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine, it must be benchmarked against established standards.[4] The table below highlights the expected performance gap.

FeatureAnalyte: 3-Isobutyl-4-(thiophen-2-yl)...Standard: SP600125Optimized Derivative: SR-3576
Role Scaffold / FragmentPan-JNK ReferenceHigh-Potency JNK3 Inhibitor
IC50 (JNK3) 1.0 - 10.0

M
(Est.)
~90 nM~7 nM
Binding Mode ATP Competitive (Hinge only)ATP CompetitiveATP Competitive (Hinge + Back Pocket)
Selectivity Moderate (JNK vs p38)Low (Pan-JNK)High (JNK3 > JNK1 >>> p38)
Solubility High (DMSO)ModerateModerate
Use Case Fragment screening, SAR baselineGeneral pathway checkSpecific JNK3 validation

Expert Insight: If your assay yields an IC50 < 100 nM for the amine scaffold, suspect contamination with a urea derivative or an assay artifact (e.g., aggregation). If IC50 > 50


M, your assay sensitivity (ATP concentration) is likely incorrect.

Validated Experimental Protocol: TR-FRET Kinase Assay

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) to validate the binding of the aminopyrazole.

Materials
  • Kinase: Recombinant Human JNK3 (active).

  • Substrate: GFP-c-Jun (1-79) or equivalent specific substrate.

  • Tracer: Eu-labeled anti-phospho-c-Jun antibody.

  • Compound: 3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine (10 mM stock in DMSO).

Step-by-Step Methodology
  • Compound Preparation (Serial Dilution):

    • Prepare a 3-fold serial dilution of the compound in 100% DMSO.

    • Start concentration: 10 mM (Final assay top concentration: 100

      
      M).
      
    • Control: Include SR-3576 (if available) as a positive control and pure DMSO as a negative control.

  • Master Mix Preparation:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Enzyme Mix: Dilute JNK3 to 2x final concentration (typically 2-5 nM).

    • Substrate/ATP Mix: Dilute GFP-c-Jun (200 nM final) and ATP (at

      
      , approx. 10-20 
      
      
      
      M) in Kinase Buffer.
    • Critical Note: Do not use saturating ATP concentrations (>100

      
      M), as this will outcompete the scaffold inhibitor and shift the IC50 artificially high.
      
  • Reaction Assembly:

    • Add 2.5

      
      L of Compound (diluted in buffer to 4x) to a 384-well low-volume plate.
      
    • Add 2.5

      
      L of 2x Enzyme Mix. Incubate for 10 mins (Pre-equilibrium).
      
    • Add 5.0

      
      L of 2x Substrate/ATP Mix to initiate reaction.
      
  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 60 minutes. Protect from light.[5][6]

  • Detection:

    • Add 10

      
      L of TR-FRET Dilution Buffer containing EDTA (to stop reaction) and Eu-antibody (2 nM).
      
    • Incubate 30 mins.

    • Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 520 nm [GFP] and 495 nm [Tb/Eu]).

  • Data Analysis:

    • Calculate Emission Ratio (520/495).

    • Plot % Inhibition vs. Log[Compound].

    • Fit to a sigmoidal dose-response equation (Variable Slope).

Troubleshooting & Optimization (Expertise & Experience)

Common Failure Modes
  • "Flat" Dose Response (No Inhibition):

    • Cause: ATP concentration is too high. The aminopyrazole is a small fragment with moderate affinity; it cannot compete with millimolar ATP.

    • Fix: Ensure ATP is

      
       for JNK3 (typically ~10 
      
      
      
      M).
  • Steep Hill Slope (> 2.0):

    • Cause: Compound aggregation or precipitation.

    • Fix: Add 0.01% Triton X-100 or Brij-35 to the buffer. Ensure DMSO concentration is < 2% final.

  • Potency Discrepancy:

    • Observation: IC50 is 500 nM (too potent).

    • Cause: Potential contamination with "SR-series" urea derivatives if synthesized in a shared lab, or the enzyme concentration is too high (tight-binding limit).

    • Fix: Verify purity via LC-MS. Ensure [Enzyme] << IC50.

Structural Logic Flow

The diagram below guides the researcher through the logic of validating this specific scaffold.

Validation_Logic Start Start Validation (CAS 1340485-91-7) Check_Purity QC: LC-MS >98%? Start->Check_Purity Run_Assay Run JNK3 Assay ([ATP] = Km) Check_Purity->Run_Assay Pass Result_High IC50 > 50 µM Run_Assay->Result_High Result_Mid IC50: 1 - 10 µM Run_Assay->Result_Mid Result_Low IC50 < 100 nM Run_Assay->Result_Low Action_High Check ATP Conc. Check Solubility Result_High->Action_High Action_Mid VALIDATED (Scaffold Activity) Result_Mid->Action_Mid Action_Low Suspect Contamination (Urea Derivative?) Result_Low->Action_Low

Caption: Decision tree for interpreting IC50 data of the aminopyrazole scaffold.

References

  • Kamenecka, T. M., et al. (2009).[7] "Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38." Journal of Biological Chemistry, 284(19), 12853–12861.[7]

  • Feng, Y., et al. (2015).[3] "Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles." Scientific Reports, 5, 8047.[3]

  • Zhang, T., et al. (2012). "Discovery of potent and selective JNK3 inhibitors from a series of 3-substituted indazoles." Bioorganic & Medicinal Chemistry Letters, 22(3), 1360-1364.

  • ChemScene Product Data. "3-Isobutyl-4-(thiophen-2-yl)-1h-pyrazol-5-amine (CAS 1340485-91-7)."

Sources

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